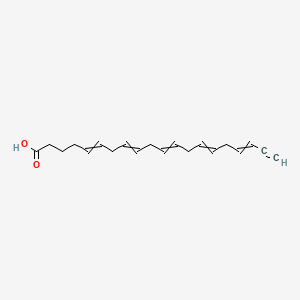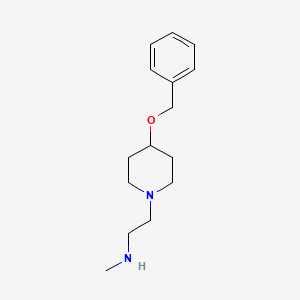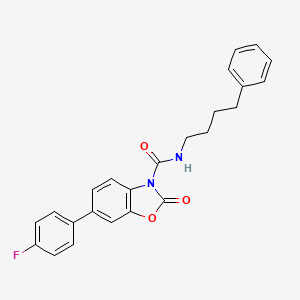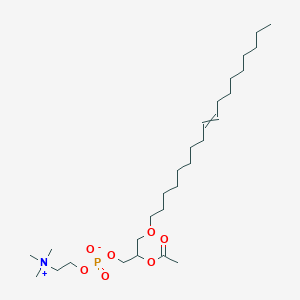
Icosa-5,8,11,14,17-pentaen-19-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icosa-5,8,11,14,17-pentaen-19-ynoic acid: is a polyunsaturated fatty acid with a unique structure characterized by five conjugated double bonds and a terminal alkyne group. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icosa-5,8,11,14,17-pentaen-19-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Wittig reaction, which forms the conjugated double bonds, followed by the introduction of the terminal alkyne group through a Sonogashira coupling reaction. The reaction conditions often require:
Wittig Reaction: Utilizes phosphonium ylides and aldehydes or ketones under inert atmosphere conditions, typically in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Sonogashira Coupling: Involves palladium catalysts (e.g., Pd(PPh₃)₄) and copper co-catalysts in the presence of bases like triethylamine or diisopropylamine, usually conducted in solvents such as THF or DCM.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the fermentation of genetically modified microorganisms capable of producing polyunsaturated fatty acids. These methods are often more sustainable and scalable compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Icosa-5,8,11,14,17-pentaen-19-ynoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form epoxides or hydroxylated derivatives using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bonds to form saturated derivatives.
Substitution: Halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can introduce halogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: NBS in carbon tetrachloride (CCl₄) under UV light.
Major Products
Epoxides: Formed from oxidation reactions.
Saturated fatty acids: Resulting from hydrogenation.
Halogenated derivatives: Produced from halogenation reactions.
Scientific Research Applications
Icosa-5,8,11,14,17-pentaen-19-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, as well as its effects on cardiovascular health.
Industry: Utilized in the production of specialized lubricants and coatings due to its unique chemical properties.
Mechanism of Action
The biological effects of Icosa-5,8,11,14,17-pentaen-19-ynoic acid are mediated through its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). Its polyunsaturated structure allows it to integrate into cell membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with five double bonds but lacking the terminal alkyne group.
Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with six double bonds, commonly found in fish oil.
Linoleic acid: A polyunsaturated fatty acid with two double bonds, essential in the human diet.
Uniqueness
Icosa-5,8,11,14,17-pentaen-19-ynoic acid is unique due to its terminal alkyne group, which imparts distinct chemical reactivity compared to other polyunsaturated fatty acids. This structural feature allows for specific chemical modifications and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C20H26O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
icosa-5,8,11,14,17-pentaen-19-ynoic acid |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22) |
InChI Key |
FCLMKCFLVGHPHY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B10764816.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10764833.png)
![7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2](/img/structure/B10764836.png)

![[(3S,7R,16R,17R,23S,27R,36R,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764869.png)
![(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764873.png)

![(1S,4R,5'R,6S,6'S,8S,10E,12R,13R,14E,16E,20S,21S,24R)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10764894.png)

![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764904.png)


![(1R,2S,3S,4S,5S,9S,11S,12S,14R)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764925.png)
